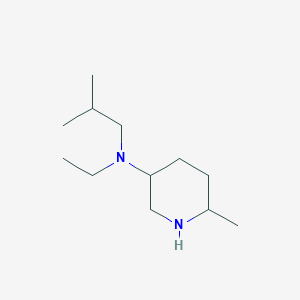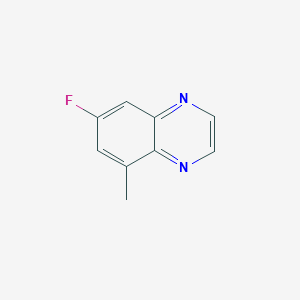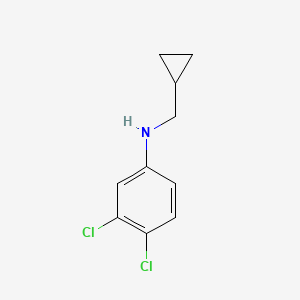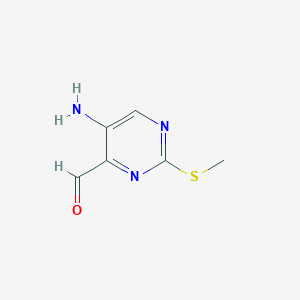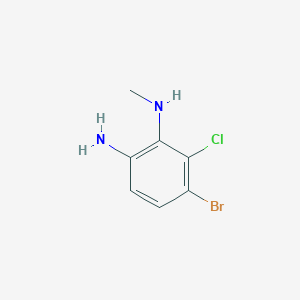
5-Bromo-6-chloro-N1-methylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-chloro-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9BrClN2. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzene ring, along with two amine groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-N1-methylbenzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of N1-methylbenzene-1,2-diamine. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) chloride for halogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-chloro-N1-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the amine groups into nitro groups.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-chloro-N1-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, such as developing new drugs or studying drug interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-Bromo-6-chloro-N1-methylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-N1-methylbenzene-1,2-diamine
- 6-Chloro-N1-methylbenzene-1,2-diamine
- 4-Bromo-2-chloroaniline
Uniqueness
5-Bromo-6-chloro-N1-methylbenzene-1,2-diamine is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical properties compared to similar compounds with only one halogen atom.
Eigenschaften
Molekularformel |
C7H8BrClN2 |
|---|---|
Molekulargewicht |
235.51 g/mol |
IUPAC-Name |
4-bromo-3-chloro-2-N-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H8BrClN2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,11H,10H2,1H3 |
InChI-Schlüssel |
BTFNCANFLQBOHG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC(=C1Cl)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



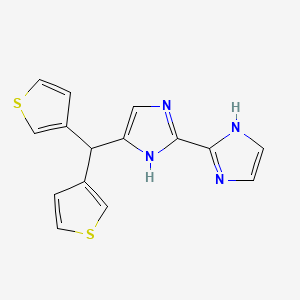

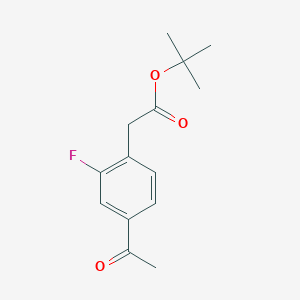
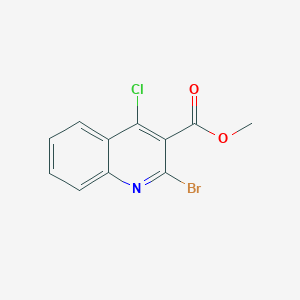



![2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13653718.png)

